molecular formula C20H29NO B8629812 1-Octanamine, N-[2-(2-naphthalenyloxy)ethyl]- CAS No. 138309-90-7

1-Octanamine, N-[2-(2-naphthalenyloxy)ethyl]-

Cat. No.: B8629812
CAS No.: 138309-90-7
M. Wt: 299.4 g/mol
InChI Key: OGGMDMBXBRGHNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Octanamine, N-[2-(2-naphthalenyloxy)ethyl]- is a useful research compound. Its molecular formula is C20H29NO and its molecular weight is 299.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Octanamine, N-[2-(2-naphthalenyloxy)ethyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Octanamine, N-[2-(2-naphthalenyloxy)ethyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

138309-90-7

Molecular Formula

C20H29NO

Molecular Weight

299.4 g/mol

IUPAC Name

N-(2-naphthalen-2-yloxyethyl)octan-1-amine

InChI

InChI=1S/C20H29NO/c1-2-3-4-5-6-9-14-21-15-16-22-20-13-12-18-10-7-8-11-19(18)17-20/h7-8,10-13,17,21H,2-6,9,14-16H2,1H3

InChI Key

OGGMDMBXBRGHNU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNCCOC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of anhydrous potassium carbonate (10 gm, in excess) and n-octylamine (0.37 ml, 0.003 mole) was taken in dry DMSO (40 ml). Now 2-(2-naphthyloxy)-1-chloroethane (0.5 gm, 0.002 mole) was added in it. Reaction mixture was refluxed at 140° C. for 7 hrs and the reaction was completed as checked by TLC. Reaction mixture was poured in distilled water (60 ml) and extracted with ethyl acetate thrice. The organic layer was separated and concentrated to get oily compound which was later crystallized by benzene hexane to get N-(n-octyl)-2-(napthalen-2-yloxy)ethylamine, solid, m.p. 105° C., (yield 0.64 gm, 87.6%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.37 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.